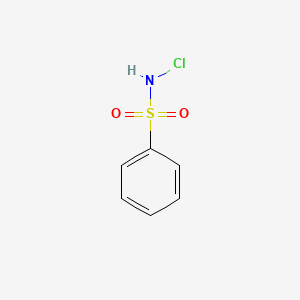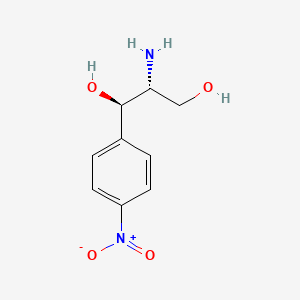
(1R,2R)-2-アミノ-1-(4-ニトロフェニル)プロパン-1,3-ジオール
概要
説明
“(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol” is a compound with the linear formula HOCH2CH(NH2)CH(C6H4NO2)OH . It has a molecular weight of 212.20 . This compound may be used in the preparation of (1R,2R)-(-)-2-dimethylamino-1-(4-nitrophenyl)-1,3-propanediol via N,N-dimethylation . It may also be used as a starting material to synthesize (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothioeyanate [(R,R)-DANI] .
Molecular Structure Analysis
The compound has a chiral center, which means it has a non-superimposable mirror image. The SMILES string representation of the molecule is NC@HC@Hc1ccc(cc1)N+=O .Physical And Chemical Properties Analysis
The compound is a powder form . Its melting point is between 163-165 °C (lit.) . The optical activity of the compound is [α]25/D -30°, c = 1 in 6 M HCl .科学的研究の応用
抗生物質前駆体
クロラムフェニコール塩基は、その広域スペクトル抗生物質特性で知られており、広く使用されている抗生物質であるクロラムフェニコール(CAP)の前駆体として役立ちます。 クロラムフェニコール塩基の立体化学的に純粋な形態は、様々な細菌感染症の治療に不可欠なCAPの合成に用いることができます .
生体変換研究
研究により、クロラムフェニコール塩基は、C1-OHおよびC3-OH基での酸化、C2での異性化、およびC3-OHでのアセチル化を含む生体変換を受けることが明らかになりました。 特に、異性化経路はクロラムフェニコールの新たに発見された生体変換機構です .
キラル分離剤
クロラムフェニコール塩基の光学的に純粋な性質は、キラル化学における分離剤としての使用に最適な候補となります。 これは、エナンチオマーを分離するのに役立ち、立体化学的に特異的な医薬品の製造に不可欠です .
SERS基質増強
クロラムフェニコール塩基は、表面増強ラマン散乱(SERS)基質の増強に使用されてきました。 具体的には、コロイド状金ナノ粒子が、感度の高い検出アプリケーションのSERS性能を向上させるために、クロラムフェニコールと共に使用されてきました .
薬物開発のための構造改変
クロラムフェニコール塩基の構造的枠組みは、新しい医薬品の開発につながる改変を可能にします。 特定の官能基を変更することにより、研究者は潜在的な治療用途を持つ誘導体を合成することができます .
Safety and Hazards
作用機序
Target of Action
Chloramphenicol, also known as (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, primarily targets the bacterial ribosome . The bacterial ribosome is responsible for protein synthesis in bacteria, making it a crucial target for antibiotics like chloramphenicol .
Mode of Action
Chloramphenicol exerts its bacteriostatic effect by binding to the bacterial ribosome and inhibiting protein synthesis . Specifically, it binds to the L16 protein of the 50S subunit of bacterial ribosomes, blocking peptidyl transferase, and preventing the transfer of amino acids to growing peptide chains . This action inhibits peptide bond formation, thereby halting protein synthesis and bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by chloramphenicol is the protein synthesis pathway in bacteria . By inhibiting this pathway, chloramphenicol prevents the production of essential proteins, leading to a halt in bacterial growth .
Pharmacokinetics
Chloramphenicol is lipid-soluble, allowing it to diffuse through the bacterial cell membrane . This property enhances its bioavailability, enabling it to reach its target effectively . .
Result of Action
The primary molecular effect of chloramphenicol’s action is the inhibition of protein synthesis in bacteria . On a cellular level, this results in the cessation of bacterial growth, as proteins are essential for various cellular functions, including replication .
Action Environment
Environmental factors can influence the action of chloramphenicol. For instance, microbes play a vital role in the decomposition of chloramphenicol in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes . Furthermore, chloramphenicol is prone to be released into environments, thus resulting in the disturbance of ecosystem stability as well as the emergence of antibiotic resistance genes .
生化学分析
Biochemical Properties
Chloramphenicol base acts by interfering with bacterial protein synthesis . It binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the peptidyl transferase step by binding to the 50S ribosomal subunit and preventing attachment of aminoacyl tRNA to the ribosome . This action inhibits the production of proteins essential for bacterial growth .
Cellular Effects
Chloramphenicol base has a significant impact on various types of cells and cellular processes. It is effective against a variety of susceptible and serious bacterial infections . Its use is limited due to its high risk of bone marrow toxicity .
Molecular Mechanism
The molecular mechanism of Chloramphenicol base involves its role as a protein synthesis inhibitor. It binds to the 50S subunit of the bacterial ribosome, blocking the peptidyl transferase step and inhibiting protein synthesis . This action prevents the growth of bacteria by stopping the production of proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, Chloramphenicol base has been observed to have certain temporal effects. It is a highly stable antibiotic which can be stored for prolonged times at room temperature . With prolonged treatment or higher doses, bone marrow function can be affected, which may cause lethargy, bruising, or paleness .
Dosage Effects in Animal Models
In animal models, the effects of Chloramphenicol base vary with different dosages. For example, in horses, therapeutic blood concentration of 5 mg/mL is achieved at a dose of 50 mg/kg, IM, after only 6–8 hours . Dogs may experience weakness and lack of muscle coordination resulting in difficulty walking .
Metabolic Pathways
Chloramphenicol base is involved in several metabolic pathways. The initial biotransformation steps involve the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of Chloramphenicol base . These processes are especially dependent on synergistic interactions and metabolite exchanges among microbes .
Transport and Distribution
Chloramphenicol base is ideally distributed throughout the body. It is highly lipid-soluble, allowing it to diffuse through the bacterial cell membrane . It penetrates effectively into all tissues of the body, including the brain .
Subcellular Localization
The subcellular localization of Chloramphenicol base is primarily at the bacterial ribosome, where it binds to the 50S subunit . This binding site is crucial for its role in inhibiting bacterial protein synthesis .
特性
IUPAC Name |
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJXSUPZMNXEN-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221832 | |
| Record name | Chloramphenicol D base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
716-61-0, 3689-55-2 | |
| Record name | Chloramphenicol base | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramphenicol D base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)threo-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R*,R*)-(±)-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of chloramphenicol base?
A1: Chloramphenicol base exerts its antibiotic effect by binding to the bacterial ribosome, specifically at the peptidyl transferase center located within the ribosomal tunnel []. This binding interferes with the crucial step of peptide bond formation during protein synthesis, ultimately leading to the inhibition of bacterial growth [].
Q2: How does the interaction of chloramphenicol base with the ribosome differ from that of macrolide antibiotics?
A2: While both chloramphenicol and macrolides target the bacterial ribosome, they exhibit distinct binding patterns. Macrolides primarily occupy the entrance of the exit tunnel, interacting with nucleotides like A2058, A2059, and A2062 []. Chloramphenicol, in contrast, binds directly at the peptidyl transferase center [].
Q3: Can you elaborate on the concept of "talking back" to the ribosome in the context of chloramphenicol base?
A3: Research suggests that specific amino acid sequences within a growing polypeptide chain, particularly those located deeper in the ribosomal tunnel, can interact with the tunnel walls and influence peptide synthesis []. While this phenomenon has been studied with peptidyl conjugates of chloramphenicol, it's not fully understood if chloramphenicol base itself elicits such "talking back" to the ribosome [].
Q4: What is the molecular formula and weight of chloramphenicol base?
A4: The molecular formula of chloramphenicol base is C9H12Cl2N2O5, and its molecular weight is 299.11 g/mol [].
Q5: Are there any notable structural features of chloramphenicol base revealed by X-ray crystallography?
A5: X-ray crystallography studies show that the propane chain in chloramphenicol base adopts a bent conformation with respect to the phenyl ring []. This conformation differs from other chloramphenicol analogs, where the propane chain is typically extended []. Additionally, no intramolecular hydrogen bond is observed between the hydroxyl groups of the propanediol moiety in the crystal structure [].
Q6: Have any promising modifications been made to the chloramphenicol base structure that retain or improve its activity?
A7: While modifications to the dichloroacetyl tail generally diminish activity, attaching specific amino acids, like ornithine, with an additional dichloroacetyl group has shown promising results []. One such derivative exhibited comparable or even higher antibacterial activity in vitro and in vivo compared to chloramphenicol [].
Q7: How does the choice of formulation affect the pharmacokinetic properties of chloramphenicol base?
A9: Formulations containing chloramphenicol base dissolved in organic solvents exhibit slow and incomplete absorption from intramuscular injection sites, leading to lower peak serum concentrations and a shorter duration of therapeutically effective drug levels [, ]. This contrasts with the rapid absorption and higher peak levels achieved with intravenous administration of chloramphenicol sodium succinate, a water-soluble prodrug [].
Q8: How is chloramphenicol base absorbed, distributed, metabolized, and excreted (ADME) in ruminants?
A10: In ruminants, intramuscularly administered chloramphenicol base is absorbed relatively slowly and incompletely, contributing to its lower bioavailability compared to intravenous administration [, ]. The drug is distributed widely in the body, including milk, but at lower concentrations than in plasma []. Chloramphenicol is extensively metabolized in the liver, primarily by glucuronidation []. The metabolites, along with a small amount of unmetabolized drug, are excreted in urine and bile [, ].
Q9: What is the significance of chloramphenicol glucuronide in the context of drug residue studies?
A11: Chloramphenicol glucuronide is a major metabolite of chloramphenicol and can persist in tissues for an extended period []. This persistence poses a challenge for accurate residue monitoring, as conventional microbiological assays may not detect the inactive glucuronide metabolite []. Therefore, sensitive chemical assay methods are necessary to quantify both chloramphenicol and its metabolites to ensure food safety [].
Q10: How does the emergence of chloramphenicol resistance impact its clinical use?
A13: The widespread use of chloramphenicol has led to the emergence and spread of resistance mechanisms, primarily through enzymatic inactivation by chloramphenicol acetyltransferases (CATs) []. These enzymes modify chloramphenicol, rendering it unable to bind to the ribosome and exert its antibacterial effect []. The prevalence of CATs among various bacterial species limits the clinical utility of chloramphenicol and necessitates ongoing surveillance to track resistance trends [].
Q11: What are some alternatives to chloramphenicol base for treating bacterial infections in animals?
A11: Alternatives to chloramphenicol for treating bacterial infections in animals include other classes of antibiotics, such as:
- Tetracyclines (e.g., oxytetracycline): Broad-spectrum antibiotics that inhibit bacterial protein synthesis [].
- Macrolides (e.g., spiramycin): Effective against a range of Gram-positive and some Gram-negative bacteria [].
- Pleuromutilins (e.g., tiamulin): Primarily used in veterinary medicine for respiratory and gastrointestinal infections [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



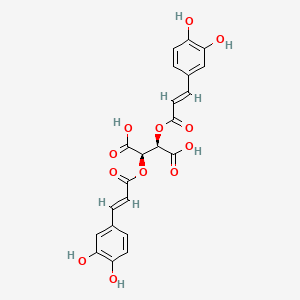
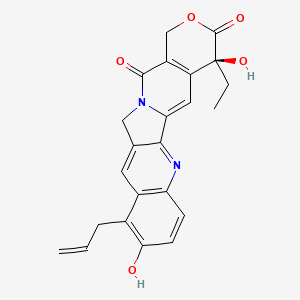
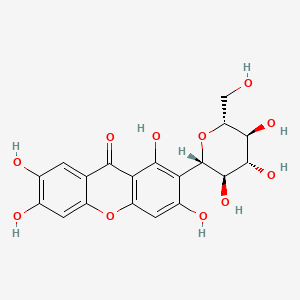

![N-{(1s,2r)-2-Hydroxy-1-[(Hydroxyamino)carbonyl]propyl}-4-{[4-(Morpholin-4-Ylmethyl)phenyl]ethynyl}benzamide](/img/structure/B1668622.png)
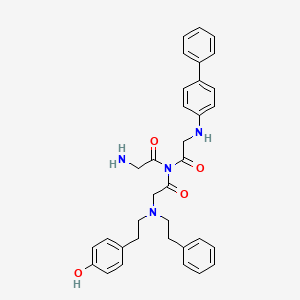
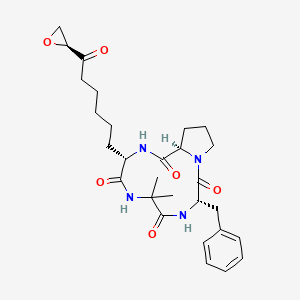
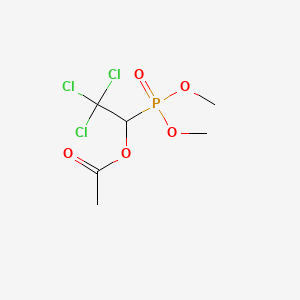

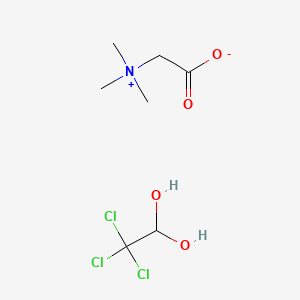
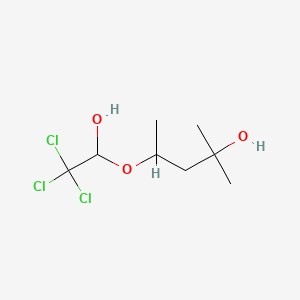

![(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1668638.png)
